4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 850922-22-4
VCID: VC6026856
InChI: InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
SMILES: CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClN3O
Molecular Weight: 341.84

4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

CAS No.: 850922-22-4

Cat. No.: VC6026856

Molecular Formula: C19H20ClN3O

Molecular Weight: 341.84

* For research use only. Not for human or veterinary use.

4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide - 850922-22-4

Specification

CAS No. 850922-22-4
Molecular Formula C19H20ClN3O
Molecular Weight 341.84
IUPAC Name 4-chloro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Standard InChI Key DRVDIKCWQKACSJ-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is C₁₉H₁₉ClN₃O, with a molecular weight of 345.83 g/mol. The structure comprises two primary components:

  • Benzimidazole Core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The 1-position is substituted with a propyl group (-CH₂CH₂CH₃), enhancing lipophilicity and influencing binding interactions .

  • Chlorobenzamide Moiety: A para-chlorinated benzamide group connected to the benzimidazole via an ethyl linker. The chlorine atom at the para position contributes to electronic effects and steric interactions .

Stereochemical and Conformational Properties

The compound’s 3D conformation reveals a planar benzimidazole ring system, with the propyl group adopting a staggered configuration to minimize steric hindrance. The ethyl linker allows rotational flexibility, enabling adaptive binding to biological targets . Computational models predict moderate solubility in polar solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility due to the hydrophobic benzimidazole and propyl groups .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide involves multi-step reactions:

Step 1: Formation of 1-Propyl-1H-benzimidazole
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine with propyl bromide under acidic conditions. For example:

C6H4(NH2)2+CH2CH2CH2BrHClC10H13N2Br+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{CH}_2\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{HCl}} \text{C}_{10}\text{H}_{13}\text{N}_2\text{Br} + \text{H}_2\text{O}

This intermediate is purified via column chromatography .

Step 2: Ethylation of the Benzimidazole
The benzimidazole is alkylated using 2-chloroethylamine to introduce the ethyl linker:

C10H13N2+ClCH2CH2NH2BaseC12H18N3Cl\text{C}_{10}\text{H}_{13}\text{N}_2 + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_{18}\text{N}_3\text{Cl}

Reaction conditions (e.g., temperature, solvent) critically impact yield .

Step 3: Coupling with 4-Chlorobenzoyl Chloride
The final step involves amide bond formation between the ethylamine intermediate and 4-chlorobenzoyl chloride:

C12H18N3Cl+ClC6H4COClEt3NC19H19ClN3O+2HCl\text{C}_{12}\text{H}_{18}\text{N}_3\text{Cl} + \text{ClC}_6\text{H}_4\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{C}_{19}\text{H}_{19}\text{ClN}_3\text{O} + 2\text{HCl}

Yields range from 60–75% after recrystallization .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals signals at δ 7.8–7.2 ppm (aromatic protons), δ 4.3 ppm (ethyl linker), and δ 1.4–0.9 ppm (propyl group) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 346.1 [M+H]⁺ .

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Activity
4-Chloro-N-ethylbenzamide C₉H₁₀ClNO183.63Antimicrobial
N-(3-(1-Propyl-1H-benzimidazol-2-yl)propyl)benzamideC₂₀H₂₄N₃O·HCl379.89Kinase inhibition
4-Chloro-N-(1-(2-(1-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide C₂₃H₂₅ClN₄O395.9Neurotransmitter modulation

This table highlights the diversity of biological activities achievable through structural modifications .

Applications in Drug Development

Lead Compound Optimization

The chlorobenzamide group enhances metabolic stability, while the propyl group fine-tunes lipophilicity for blood-brain barrier penetration. Preclinical studies on analogs suggest potential in:

  • Oncology: Inhibition of tyrosine kinases involved in tumor proliferation .

  • Neurology: Modulation of serotonin and dopamine receptors .

Challenges and Future Directions

  • Solubility Limitations: Prodrug strategies (e.g., phosphate esters) are under investigation to improve bioavailability.

  • Target Selectivity: Computational docking studies aim to reduce off-target effects by optimizing the ethyl linker’s length .

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